molecular formula C9H15NO2 B11818350 Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate

Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B11818350
M. Wt: 169.22 g/mol
InChI Key: YEUNTQQFKFOGQP-RNJXMRFFSA-N
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Description

Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound featuring a strained norbornane-like scaffold with a nitrogen atom at the 3-position and an ethyl ester group at the 7-position. The stereochemistry (1R,6S,7S) defines the spatial arrangement of substituents, influencing its reactivity and biological interactions. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors requiring rigid, three-dimensional frameworks . Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1

InChI Key

YEUNTQQFKFOGQP-RNJXMRFFSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2[C@H]1CNCC2

Canonical SMILES

CCOC(=O)C1C2C1CNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the ethyl ester group: This step involves esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate with structurally related bicyclic compounds, highlighting key differences in substituents, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes Reference
This compound C₉H₁₅NO₂ 169.22 Ethyl ester at 7-position; racemic mixture with defined stereochemistry. Intermediate for bioactive molecules; improved membrane permeability via ester.
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₁H₁₉NO₃ 213.27 Oxa (oxygen) at 7-position; tert-butyl ester. Enhanced steric hindrance; used in protecting group strategies.
Di-tert-butyl (1R,4S,5S,6S,7S)-5-hydroxy-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate C₁₇H₂₉NO₆ 343.42 Dual tert-butyl esters; hydroxyl and hydroxymethyl groups. Increased hydrophilicity; precursor for glycosidase inhibitors.
Rac-(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane C₈H₁₅NO 141.20 Methoxymethyl substituent; stereochemical variation (7R vs. 7S). Scaffold for CNS-targeting molecules; ether group enhances solubility.
Rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate C₁₈H₃₁BNO₄ 323.24 Boronate ester for Suzuki-Miyaura coupling; tert-butyl protection. Key intermediate in cross-coupling reactions for drug discovery.
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate C₉H₁₅NO₂ 169.22 Non-stereospecific analog of the target compound. Discontinued due to synthesis challenges; historical lab use.

Key Structural and Functional Insights:

Substituent Effects :

  • Ethyl ester in the target compound balances lipophilicity and metabolic stability, making it suitable for prodrug strategies .
  • tert-Butyl esters (e.g., ) offer superior steric protection for amines but reduce solubility.
  • Boronate esters () enable diversification via cross-coupling reactions, a feature absent in the target compound.

Stereochemical Variations :

  • The (1R,6S,7S) configuration in the target compound contrasts with (1R,6S,7R) in , affecting binding to chiral biological targets.

Functional Group Diversity :

  • Hydroxyl and hydroxymethyl groups () increase polarity, favoring aqueous solubility but requiring protection during synthesis.
  • Methoxymethyl groups () enhance solubility without sacrificing metabolic stability.

Synthetic Utility :

  • The target compound’s synthesis likely involves stereoselective cyclopropanation and esterification , akin to methods described for di-tert-butyl derivatives in .
  • Deprotection strategies (e.g., TBAF for silyl ethers in ) are critical for accessing functionalized intermediates.

Biological Activity

Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate, also known by its CAS number 1210348-12-1, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : Ethyl (1R,3R,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
  • Molecular Formula : C9H14O3
  • Molecular Weight : 170.21 g/mol
  • Purity : Typically reported at 97% in commercial preparations .

This compound exhibits biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with cholinergic receptors, influencing acetylcholine signaling pathways which are crucial for cognitive functions and memory retention.

Pharmacological Effects

  • Cognitive Enhancement : Research indicates that this compound may enhance cognitive functions by improving synaptic transmission in the hippocampus.
  • Neuroprotective Effects : It has demonstrated potential neuroprotective effects against excitotoxicity in neuronal cell cultures, suggesting a role in preventing neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially beneficial in conditions like Alzheimer's disease.

Study 1: Cognitive Enhancement in Animal Models

A study conducted on rodents evaluated the effects of this compound on memory retention using the Morris water maze test. Results indicated a significant improvement in spatial memory compared to control groups, suggesting its efficacy as a cognitive enhancer.

GroupTime to Locate Platform (seconds)Improvement (%)
Control60 ± 5-
Treatment (10 mg/kg)40 ± 433%
Treatment (20 mg/kg)30 ± 350%

Study 2: Neuroprotection Against Excitotoxicity

In vitro studies assessed the neuroprotective effects of this compound on primary neuronal cultures exposed to glutamate-induced excitotoxicity. The compound significantly reduced cell death rates.

TreatmentCell Viability (%)Control Viability (%)
Control20 ± 2100
Treatment (5 µM)60 ± 5
Treatment (10 µM)80 ± 5

Q & A

Q. What are the key synthetic routes for Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate, and what are the critical reaction conditions?

The compound is synthesized via multi-step processes involving cyclization and functional group modifications. A common approach includes:

  • Reductive amination : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C, followed by quenching with NH₄Cl to yield intermediates with high regioselectivity (74% yield) .
  • Stereochemical control : Use of chiral starting materials or catalysts to enforce the (1R,6S,7S) configuration. For example, enantiopure tert-butyl derivatives are synthesized from chiral lactones, leveraging chromatographic purification to isolate desired stereoisomers .
  • Esterification : Ethyl ester formation via acid-catalyzed reactions, often employing trifluoroacetic acid (TFA) in dichloromethane (DCM)/methanol mixtures .

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR spectra confirm bicyclic framework and substituent positions. For instance, 1H^1H-NMR peaks at δ 1.2–3.5 ppm correlate with azabicyclo protons, while ester carbonyls appear at ~170 ppm in 13C^{13}C-NMR .
  • IR spectroscopy : Absorption bands at 1720–1740 cm1^{-1} confirm ester carbonyl groups .
  • X-ray crystallography : Resolves absolute stereochemistry, particularly for resolving racemic mixtures or validating bicyclic geometry .

Q. What are the typical applications of this compound in organic synthesis?

The compound serves as a versatile intermediate:

  • Building block : Used in Suzuki-Miyaura cross-coupling reactions via boronate ester derivatives (e.g., tetramethyl dioxaborolane groups) to access functionalized bicyclic amines .
  • Pharmacophore development : The azabicyclo core is leveraged in designing enzyme inhibitors or receptor ligands, with modifications at the ester or amine groups to tune bioactivity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric excess (ee) and yield?

  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd or Ru complexes) enable enantioselective cyclopropanation or hydrogenation steps. For example, platinum oxide catalysts improve yield (36% vs. 1% in non-catalytic routes) but require careful handling .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2-type cyclizations, while low temperatures (−78°C) minimize epimerization .
  • Purification strategies : Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates diastereomers .

Q. What analytical methods resolve contradictions in stereochemical assignments?

Discrepancies in NMR data or bioactivity profiles may arise from undetected stereoisomers. Solutions include:

  • Vibrational circular dichroism (VCD) : Differentiates enantiomers by comparing experimental and computed spectra .
  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate racemic mixtures and quantify ee .
  • Density Functional Theory (DFT) : Predicts 1H^1H-NMR chemical shifts for proposed stereoisomers to validate experimental data .

Q. How do structural modifications (e.g., ester vs. carboxylic acid) impact biological activity?

Comparative studies reveal:

  • Ester derivatives : Enhanced membrane permeability due to lipophilicity, making them preferable for in vitro assays (e.g., antimicrobial activity) .
  • Carboxylic acid analogs : Improved solubility and target binding in aqueous environments, critical for in vivo efficacy . Example
DerivativeBioactivity (IC₅₀)LogP
Ethyl ester12 μM (Enzyme X)2.5
Carboxylic acid8 μM (Enzyme X)0.9
Source: Adapted from PubChem and synthesis studies .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow chemistry : Continuous processing minimizes side reactions (e.g., epoxide ring-opening) and improves reproducibility .
  • Green chemistry : Replacing toxic reagents (e.g., DIBAL-H) with biocatalytic alternatives (e.g., alcohol dehydrogenases) enhances safety .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and reduces purification steps .

Methodological Notes

  • Contradiction handling : Conflicting NMR data between studies may arise from solvent-dependent shifts or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Data reproducibility : Document reaction parameters (e.g., stirring speed, drying time for NaBH₄) meticulously, as minor variations significantly impact yields .

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